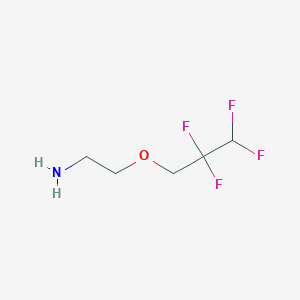

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine

Description

Properties

Molecular Formula |

C5H9F4NO |

|---|---|

Molecular Weight |

175.12 g/mol |

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)ethanamine |

InChI |

InChI=1S/C5H9F4NO/c6-4(7)5(8,9)3-11-2-1-10/h4H,1-3,10H2 |

InChI Key |

CKFWNSPHTUEFTF-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(C(F)F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine typically involves the reaction of 2,2,3,3-tetrafluoropropanol with ethylene oxide, followed by amination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced reactors and continuous flow systems can enhance the production rate and quality of the final product .

Chemical Reactions Analysis

Alkylation and Quaternary Ammonium Salt Formation

The primary amine undergoes alkylation with alkyl halides or iodonium salts to form secondary, tertiary, or quaternary ammonium derivatives. For example:

-

Reaction with methyl iodide in acetonitrile at room temperature yields N-methyl-2-(2,2,3,3-tetrafluoropropoxy)ethan-1-ammonium iodide via sequential alkylation .

-

With trifluoromethanesulfonic acid, protonation generates a water-soluble ammonium salt, enhancing stability for further reactions .

Key Data:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | N-Methyl ammonium salt | RT, MeCN, 1 hr | 78% | |

| MeOTf | Protonated ammonium triflate | 0°C, 15 min | 95% |

Hofmann Elimination

When converted to a quaternary ammonium hydroxide (e.g., via Ag₂O treatment), the compound undergoes Hofmann elimination. The electron-withdrawing tetrafluoropropoxy group directs the reaction to favor the less substituted (Hofmann) alkene due to:

-

Steric hindrance : Bulky tetrafluoropropoxy limits base access to β-hydrogens near the substituent .

-

Electronic effects : Electron withdrawal stabilizes the transition state with partial negative charge on β-carbon (carbanion-like), favoring less substituted alkenes .

Example:

Thermal decomposition of N,N,N-trimethyl-2-(2,2,3,3-tetrafluoropropoxy)ethan-1-ammonium hydroxide produces 1,1,2,2-tetrafluoropropoxyethylene (96% Hofmann product) and trace Zaitsev product .

Nucleophilic Addition to Activated Alkenes

The amine participates in regioselective difunctionalization of iodonium-activated alkenes. For instance:

-

Reaction with (Z)-(4-fluorophenyl)(2,3,3,3-tetrafluoroprop-1-en-1-yl)iodonium triflate in MeCN/Na₂CO₃ yields trifluoromethylated diamine derivatives via aziridinium ion intermediates .

Mechanistic Pathway:

-

Iodonium salt activates the alkene for nucleophilic attack.

-

Amine attacks the β-carbon, forming an aziridinium ion.

-

Ring opening by a second nucleophile (e.g., hydroxylate) produces vicinal diamine .

Optimized Conditions:

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Amine equivalence | 2.0 eq | 78% | |

| Temperature | RT | 72% | |

| Solvent | MeCN | 76% |

Acid-Base Reactions

The amine’s basicity is reduced compared to non-fluorinated analogs due to the electron-withdrawing tetrafluoropropoxy group. Experimental pKa values for similar fluorinated amines range from 8.2–9.5 (vs. 10.6 for ethylamine) . This lower basicity impacts:

-

Salt formation : Requires stronger acids (e.g., HCl gas) for quantitative protonation .

-

Solubility : Enhanced water solubility in protonated form, facilitating aqueous-phase reactions .

Environmental Degradation

While not directly studied, structural analogs (e.g., perfluoroalkyl amines) undergo hydrolysis or photodegradation in environmental matrices. Key pathways include:

-

Hydrolysis : Cleavage of the ether linkage under acidic/basic conditions to form HF and ethylene glycol derivatives .

-

Oxidation : Reaction with hydroxyl radicals generates perfluorinated carboxylic acids (PFCAs) .

Analytical Characterization

Scientific Research Applications

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine finds applications in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and the development of new materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₆H₁₂ClF₄N

- Key Features : Substitutes the tetrafluoropropoxy group with a tetrafluorocyclobutyl ring.

- Applications : Used in preclinical studies for CNS disorders; the cyclobutyl group may alter receptor binding kinetics compared to linear fluorinated chains.

- Synthetic Accessibility : Requires cyclization steps, increasing complexity compared to linear alkoxy derivatives .

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

- Molecular Formula: C₁₀H₁₂F₃NO

- Key Features : Replaces the tetrafluoropropoxy group with a trifluoroethoxy (–O–CF₃) substituent on a phenyl ring.

- Applications: Explored in radiotheranostics and imaging; the phenyl group enhances aromatic interactions in receptor binding.

2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol

- Molecular Formula : C₇H₁₂F₄O₃

- Key Features : Extends the alkoxy chain with an additional ethylene glycol unit (–O–CH₂CH₂–OH).

- Applications : Primarily a solvent or polymer precursor; the hydroxyl group increases hydrophilicity, reducing suitability for CNS-targeted drugs.

- Stability : Susceptible to oxidative degradation due to the alcohol moiety, unlike the amine-terminated parent compound .

Lu AE58054 (Idalopirdine Hydrochloride)

- Molecular Formula : C₂₅H₂₄ClF₄N₂O

- Key Features : Incorporates 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine as a benzylamine-linked side chain attached to a 6-fluoroindole core.

- Pharmacology: Demonstrates nanomolar affinity for 5-HT₆ receptors (Ki = 2.1 nM), improving cognitive performance in rodent models of Alzheimer’s disease .

- Synthetic Route : Prepared via nucleophilic substitution between halogenated intermediates and 6-fluorotryptamine, achieving a 65% overall yield under mild conditions .

Structural and Functional Analysis

Fluorination Impact

| Compound | Fluorination Pattern | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine | –O–CF₂–CF₂–CHF₂ | 2.8 (estimated) | High (CYP450 resistance) |

| 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine | –O–CF₃ | 2.1 | Moderate |

| Lu AE58054 | –O–CF₂–CF₂–CHF₂ + indole | 4.5 | Very high |

Key Insight : Increased fluorination correlates with enhanced metabolic stability and CNS penetration, critical for neuropharmacological agents .

Pharmacological Profiles

| Compound | Target Receptor | Affinity (Ki) | Clinical Stage |

|---|---|---|---|

| Lu AE58054 | 5-HT₆ | 2.1 nM | Phase III (discontinued) |

| 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine | Undisclosed | N/A | Preclinical |

| 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine | Sigma-1 (σ₁) | 120 nM | Research tool |

Biological Activity

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various biological systems based on available literature.

- Chemical Formula : C5H10F4N

- Molecular Weight : 175.14 g/mol

- Structure : The compound features a tetrafluoropropoxy group attached to an ethanamine backbone.

Target Enzymes and Pathways

Research indicates that 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine interacts with various biological targets:

- Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways.

- Acetylcholinesterase Activity : The compound also exhibits inhibitory effects on acetylcholinesterase (AChE), suggesting potential implications in neurological conditions such as Alzheimer's disease.

Anti-inflammatory Properties

Studies have shown that 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine can suppress inflammatory responses:

- Nitric Oxide Production : The compound inhibits lipopolysaccharide (LPS)-induced nitric oxide production in macrophages by interfering with the inducible nitric oxide synthase (iNOS) pathway.

- Cytokine Modulation : It affects the expression of pro-inflammatory cytokines through modulation of nuclear factor-kappa B (NF-κB) signaling pathways.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines:

- Cell Line Testing : The compound demonstrated varying degrees of cytotoxicity depending on concentration and exposure time. Lower concentrations were generally non-toxic, while higher doses resulted in significant cell death.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| PDE Inhibition | IC50 = 3.0 μM | |

| AChE Inhibition | Significant inhibition observed | |

| LPS-induced NO Production | Suppressed in RAW264.7 macrophages | |

| Cytotoxicity in Cell Lines | Dose-dependent effects |

Study on Neuroprotective Effects

In a study assessing the neuroprotective effects of various compounds, 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine was found to:

- Protect neuronal cells from oxidative stress.

- Reduce apoptosis markers in cultured neurons.

Environmental Impact Studies

Given its fluorinated nature, research has also focused on the environmental persistence and bioaccumulation potential of this compound. Preliminary findings suggest:

- Low degradation rates in aquatic environments.

- Potential bioaccumulation in aquatic organisms leading to ecological concerns.

Q & A

Q. What are the recommended safety protocols for handling 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine in laboratory settings?

- Methodological Answer : Strict safety measures are essential due to the compound’s fluorinated structure, which may pose health and environmental risks. Key protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Waste Disposal : Segregate waste into halogenated organic containers and coordinate with certified disposal services to mitigate environmental hazards (e.g., H400 classification for aquatic toxicity) .

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. What synthetic routes are commonly employed for the preparation of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine?

- Methodological Answer : Synthesis typically involves fluorination and amination steps. A representative route includes:

Fluorination : React propanol derivatives with sulfur tetrafluoride (SF₄) or Deoxo-Fluor to introduce tetrafluoropropoxy groups .

Amination : Use reductive amination (e.g., NaBH₃CN with ammonium acetate) or nucleophilic substitution (e.g., NH₃ in THF) to introduce the amine moiety .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography .

Q. How can researchers characterize the purity and structural integrity of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR (δ -120 to -140 ppm for CF₂ groups) and ¹H NMR (δ 3.5–4.0 ppm for OCH₂CF₂) confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 224.13) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can enzymatic methods be optimized for the stereoselective synthesis of derivatives?

- Methodological Answer : Transaminases or lipases can enhance enantioselectivity. For example:

- Enzyme Screening : Test Candida antarctica lipase B (CAL-B) for kinetic resolution in organic solvents (e.g., toluene) .

- Reaction Conditions : Optimize pH (7.5–8.5), temperature (30–40°C), and co-solvents (e.g., DMSO ≤10%) to improve yield and ee (>90%) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray crystallography data to identify steric/electronic mismatches .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Q. What methodologies assess the environmental persistence and toxicity of degradation byproducts?

- Methodological Answer :

- Degradation Studies : Perform hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 254 nm) to identify stable metabolites via LC-QTOF-MS .

- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) for hazard classification (e.g., LC₅₀ < 1 mg/L indicates H400) .

Q. How do polymorphic forms affect the compound’s physicochemical properties?

- Methodological Answer :

- Polymorph Screening : Conduct solvent-mediated crystallization (e.g., ethanol/water) and characterize via PXRD (e.g., Form I: 2θ = 12.5°, 15.7°) .

- Stability Tests : Compare melting points (DSC) and solubility (shake-flask method) of polymorphs to select optimal forms for formulation .

Q. What analytical approaches study salt formation and its impact on solubility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.